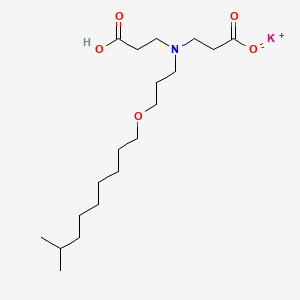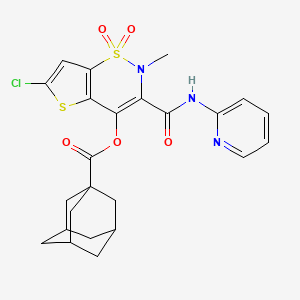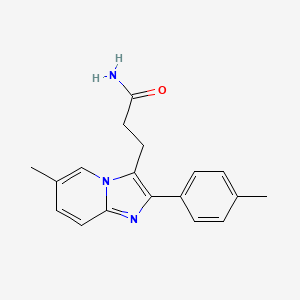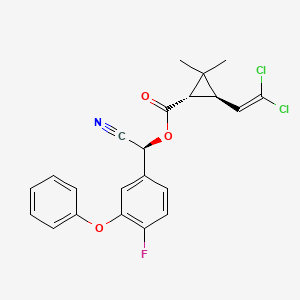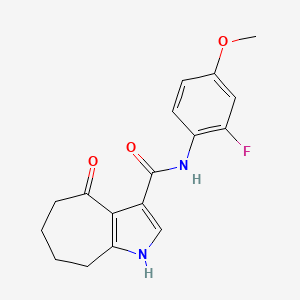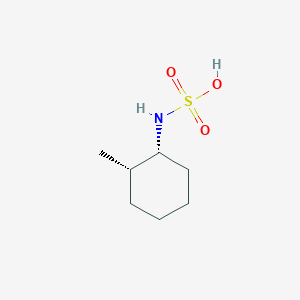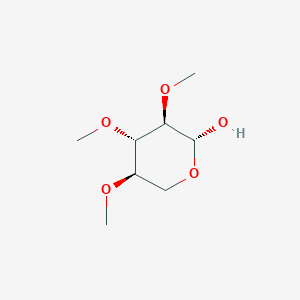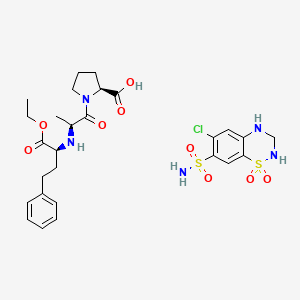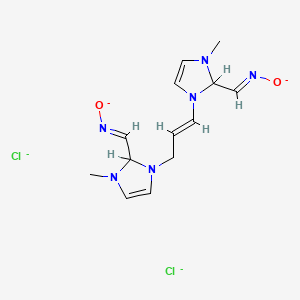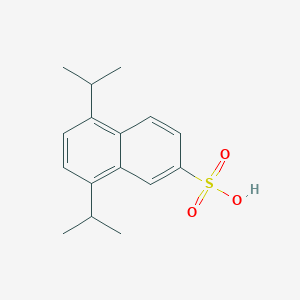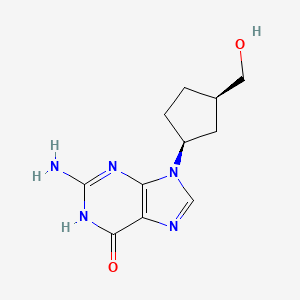
Carbocyclic-2',3'-dideoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic-2’,3’-dideoxyguanosine, also known as carbovir, is a synthetic nucleoside analogue. It is a carbocyclic derivative of guanosine, where the sugar moiety is replaced by a carbocyclic ring. This compound has garnered significant attention due to its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is known for its ability to inhibit the replication of HIV by targeting the viral reverse transcriptase enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-2’,3’-dideoxyguanosine typically involves the following steps:
Formation of the Carbocyclic Ring: The initial step involves the synthesis of the carbocyclic ring, which can be achieved through various methods, including the cyclization of appropriate precursors.
Attachment of the Guanine Base: The guanine base is then attached to the carbocyclic ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound to obtain the desired product
Industrial Production Methods: Industrial production of carbocyclic-2’,3’-dideoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Carbocyclic-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the carbocyclic ring, altering its properties.
Substitution: Substitution reactions can introduce different substituents on the guanine base or the carbocyclic ring, potentially enhancing its antiviral activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products: The major products formed from these reactions include various derivatives of carbocyclic-2’,3’-dideoxyguanosine, each with potentially unique biological activities .
Applications De Recherche Scientifique
Carbocyclic-2’,3’-dideoxyguanosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.
Biology: The compound is extensively studied for its antiviral properties, particularly against HIV. It serves as a tool for understanding viral replication and inhibition mechanisms.
Medicine: Carbocyclic-2’,3’-dideoxyguanosine is investigated for its potential therapeutic applications in treating HIV and other viral infections. It is also studied for its effects on cellular processes and DNA synthesis.
Industry: The compound is used in the development of antiviral drugs and as a reference standard in pharmaceutical research
Mécanisme D'action
Carbocyclic-2’,3’-dideoxyguanosine exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated within the cell to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination, effectively halting viral replication. The compound’s selectivity for viral reverse transcriptase over host DNA polymerases contributes to its antiviral efficacy .
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyguanosine: Another nucleoside analogue with antiviral properties but lacks the carbocyclic ring.
3’-Azido-2’,3’-dideoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue used in HIV treatment.
Uniqueness: Carbocyclic-2’,3’-dideoxyguanosine is unique due to its carbocyclic ring, which provides enhanced stability and resistance to enzymatic degradation. This structural feature contributes to its potent and selective antiviral activity, making it a valuable compound in antiviral research and therapy .
Propriétés
Numéro CAS |
112915-00-1 |
|---|---|
Formule moléculaire |
C11H15N5O2 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
2-amino-9-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h5-7,17H,1-4H2,(H3,12,14,15,18)/t6-,7+/m1/s1 |
Clé InChI |
PMPFSQREEWMOPZ-RQJHMYQMSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1CC(CC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


